molecular formula C12H16ClN3O4 B7751186 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride

Cat. No.: B7751186
M. Wt: 301.72 g/mol
InChI Key: XACXJRMZWNXXQD-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride typically involves the reaction of 4-chloromethylbenzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent. The reaction mixture is then subjected to nanofiltration to remove the acid-binding agent and other impurities. Hydrogen chloride gas is introduced into the mixture to form the hydrochloride salt, which is then isolated by centrifugal filtration .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be efficient and environmentally friendly, with high yields and purity. The use of nanofiltration and other advanced techniques ensures that the production process is both cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products

    Reduction: The major product is 4-(4-Methylpiperazin-1-yl)-3-aminobenzoic acid.

    Substitution: Various substituted piperazine derivatives can be formed.

    Hydrolysis: The products include the corresponding carboxylic acids and amines.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. These interactions can lead to anti-inflammatory and anti-nociceptive effects by reducing the levels of pro-inflammatory cytokines and inhibiting pain pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde

Uniqueness

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride is unique due to the presence of both the nitro group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The nitro group can be reduced to an amino group, providing additional functional versatility compared to similar compounds .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4.ClH/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19;/h2-3,8H,4-7H2,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACXJRMZWNXXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(4-methyl-piperazin-1-yl)-3-nitro-benzoic acid methyl ester (1.8 g, 6.4 mmol) in 35 mL of 5N HCl was stirred at 55° C. for 16 h. The reaction mixture was then evaporated to dryness affording the title compound (quantitative) that was used for the next step without any further purification.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One

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